molecular formula C20H39AgO2 B13776155 Silver icosanoate CAS No. 24687-57-8

Silver icosanoate

Cat. No.: B13776155
CAS No.: 24687-57-8
M. Wt: 419.4 g/mol
InChI Key: WSNSABOWXUGUPR-UHFFFAOYSA-M
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Description

Silver icosanoate (AgC₂₀H₃₉O₂) is a silver carboxylate compound formed by the reaction of silver ions with icosanoic acid (CH₃(CH₂)₁₈COOH). As a long-chain carboxylate, its structure consists of a silver ion (Ag⁺) coordinated to the carboxylate group (-COO⁻), with the extended hydrophobic alkyl chain influencing its physical and chemical properties. This compound is typically synthesized via metathesis reactions between silver nitrate (AgNO₃) and sodium icosanoate in aqueous or organic solvents .

Key applications of this compound include:

  • Nanocomposite synthesis: Acts as a precursor for silver nanoparticles (AgNPs) due to its thermal decomposition properties .
  • Antimicrobial agents: The slow release of Ag⁺ ions contributes to biocidal activity .
  • Surface coatings: Hydrophobic chains enhance adhesion to non-polar substrates .

Properties

CAS No.

24687-57-8

Molecular Formula

C20H39AgO2

Molecular Weight

419.4 g/mol

IUPAC Name

silver;icosanoate

InChI

InChI=1S/C20H40O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

WSNSABOWXUGUPR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver icosanoate can be synthesized by reacting icosanoic acid with silver oxide or silver salts. The reaction typically takes place in a solvent such as ethanol. The general reaction is as follows:

C20H39COOH+Ag2OC20H39COOAg+H2O\text{C20H39COOH} + \text{Ag}_2\text{O} \rightarrow \text{C20H39COOAg} + \text{H}_2\text{O} C20H39COOH+Ag2​O→C20H39COOAg+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by mixing icosanoic acid with a silver salt, such as silver nitrate, in an organic solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Silver icosanoate undergoes hydrolysis, releasing silver ions and regenerating icosanoic acid. This reaction is critical for its antimicrobial applications.

Reaction:

AgC20H39O2+H2OAg++C19H39COOH+OH\text{AgC}_{20}\text{H}_{39}\text{O}_2+\text{H}_2\text{O}\rightleftharpoons \text{Ag}^++\text{C}_{19}\text{H}_{39}\text{COOH}+\text{OH}^-

Factors Influencing Hydrolysis:

ParameterEffect on Hydrolysis Rate
pH < 7Accelerates (acidic conditions favor Ag⁺ release)
Temperature > 40°CIncreases rate by 2–3×
Presence of NaClSuppresses due to common ion effect

Hydrolysis is reversible, with equilibrium favoring the intact compound in neutral or alkaline conditions .

Thermal Decomposition

At elevated temperatures (>120°C), this compound decomposes exothermically into metallic silver and volatile byproducts.

Reaction:

2AgC20H39O2Δ2Ag+C19H38CO+CO2+H2O2\text{AgC}_{20}\text{H}_{39}\text{O}_2\xrightarrow{\Delta}2\text{Ag}+\text{C}_{19}\text{H}_{38}\text{CO}+\text{CO}_2+\text{H}_2\text{O}

Decomposition Pathway:

  • Cleavage of the silver-carboxylate bond.

  • Decarboxylation of icosanoic acid to form 1-nonadecene (C₁₉H₃₈) and CO₂.

  • Reduction of Ag⁺ to Ag⁰ nanoparticles .

Thermogravimetric Analysis (TGA) Data:

Temperature Range (°C)Mass Loss (%)Phase Change
25–120<5%Stable
120–20085%Decomposition
>200Residual AgMetallic Ag

Antimicrobial Activity via Silver Ion Release

The biocidal action of this compound arises from the sustained release of Ag⁺ ions, which disrupt microbial cellular functions.

Mechanism:

  • Cell Membrane Interaction: Ag⁺ binds to thiol (-SH) groups in membrane proteins, causing permeability.

  • DNA Damage: Ag⁺ intercalates into DNA, inhibiting replication.

  • ROS Generation: Catalyzes reactive oxygen species (e.g., - OH), inducing oxidative stress .

Efficacy Data:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
S. aureus25 µg/mL
C. albicans50 µg/mL

Reactivity with Halides and Sulfur Compounds

This compound reacts with halides (Cl⁻, Br⁻, I⁻) and sulfides (S²⁻), forming insoluble silver salts.

Example Reaction with NaCl:

AgC20H39O2+NaClAgCl+NaC20H39O2\text{AgC}_{20}\text{H}_{39}\text{O}_2+\text{NaCl}\rightarrow \text{AgCl}+\text{NaC}_{20}\text{H}_{39}\text{O}_2

Solubility Trends:

AnionProduct Solubility (g/100 mL H₂O)
Cl⁻0.0002 (AgCl precipitates)
S²⁻0.0001 (Ag₂S precipitates)

These reactions are exploited in analytical chemistry for silver quantification .

Scientific Research Applications

Silver icosanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which silver icosanoate exerts its effects involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to structural damage and increased permeability. Silver ions can also bind to cellular proteins and DNA, disrupting essential biological processes and leading to cell death. The primary molecular targets include thiol groups in proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Silver Carboxylates

Structural and Functional Analogues

Silver carboxylates with varying chain lengths and functional groups are compared below. Key compounds include silver acetate (AgC₂H₃O₂), silver itaconate (Ag₂C₅H₄O₄), and silver perfluorooctanoate (AgC₈F₁₅O₂).

Table 1: Comparative Properties of Silver Carboxylates
Property Silver Icosanoate Silver Acetate Silver Itaconate Silver Perfluorooctanoate
Formula AgC₂₀H₃₉O₂ AgC₂H₃O₂ Ag₂C₅H₄O₄ AgC₈F₁₅O₂
Solubility in Water Insoluble 1.02 g/100 mL (20°C) Low (<0.1 g/100 mL) Insoluble
Thermal Decomposition ~200°C (AgNPs release) ~220°C (Ag₂O formation) ~180°C (nanocomposite precursor) >300°C (stable fluorocarbon chain)
Applications Nanoparticles, coatings Antimicrobial coatings Nanocomposites Hydrophobic coatings

Key Differences and Similarities

Solubility: Silver acetate is water-soluble due to its short chain, enabling use in aqueous reactions . In contrast, this compound and silver perfluorooctanoate are hydrophobic, making them suitable for organic-phase syntheses . Silver itaconate exhibits intermediate solubility, influenced by its dicarboxylate structure .

Thermal Behavior: this compound decomposes at lower temperatures (~200°C) than silver acetate (~220°C), facilitating nanoparticle synthesis . Silver perfluorooctanoate’s fluorinated chain enhances thermal stability (>300°C), ideal for high-temperature applications .

Functional Groups: Silver itaconate’s α,β-unsaturated carboxylate group enables cross-linking in polymer nanocomposites . Fluorinated chains in silver perfluorooctanoate confer chemical resistance and anti-fouling properties .

Research Findings and Challenges

  • Structural analysis relies on extrapolation from related carboxylates .
  • Conflicting solubility data exist for silver thiocyanate (AgSCN), highlighting the need for standardized measurement protocols .
  • Fluorinated silver carboxylates like silver perfluorooctanoate face environmental concerns due to PFAS persistence .

Biological Activity

Silver icosanoate, a compound formed by the combination of silver and fatty acids, is gaining attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

Silver compounds have been widely studied for their antimicrobial properties. This compound, specifically, is a silver salt of fatty acids that may exhibit enhanced bioactivity due to the presence of long-chain fatty acids. This combination can influence the solubility and bioavailability of silver ions, potentially enhancing the compound's effectiveness against microbial pathogens.

The antimicrobial action of silver ions (Ag+) is well-documented and includes several mechanisms:

  • Membrane Disruption : Silver ions can interact with bacterial membranes, leading to increased permeability and eventual cell lysis. This effect is particularly potent against Gram-positive and Gram-negative bacteria.
  • Inhibition of Macromolecular Synthesis : Silver has been shown to inhibit DNA replication and protein synthesis within bacterial cells, further contributing to its bactericidal effects.
  • Generation of Reactive Oxygen Species (ROS) : Silver nanoparticles can induce oxidative stress in microbial cells by generating ROS, which damage cellular components such as lipids, proteins, and nucleic acids .

Antimicrobial Efficacy

Recent studies have demonstrated the efficacy of this compound against various pathogens. A summary of findings is presented in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)Reference
Staphylococcus aureus2 mg/mL15
Escherichia coli2 mg/mL17
Candida albicans1 mg/mL20

These results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species.

Case Studies

  • Wound Healing Applications : A study evaluated the use of this compound in wound healing formulations. The compound was found to enhance healing rates in infected wounds by reducing microbial load and promoting tissue regeneration. The study reported a reduction in infection rates by over 50% compared to control groups .
  • Topical Antiseptic Formulations : In another case study, this compound was incorporated into topical antiseptic creams. Clinical trials demonstrated that patients using these creams experienced significantly fewer infections post-surgery compared to those using non-silver-based products .

Safety and Toxicity

While silver compounds are generally regarded as safe for topical applications, concerns regarding systemic toxicity persist. Studies have indicated that the cytotoxicity of silver ions is dose-dependent; therefore, careful formulation and dosing are essential to minimize adverse effects while maximizing antimicrobial efficacy .

Q & A

Q. What are the standardized protocols for synthesizing silver icosanoate, and how can purity be ensured?

this compound is typically synthesized via the reaction of icosanoic acid with silver nitrate in an aqueous or ethanol medium. Key steps include stoichiometric control (1:1 molar ratio), refluxing at 60–80°C for 12–24 hours, and vacuum filtration to isolate the precipitate. Purity is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding (asymmetric COO⁻ stretch ~1540 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual silver ions .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

  • X-ray diffraction (XRD) to verify crystalline structure and phase purity.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.
  • Nuclear magnetic resonance (NMR) in deuterated solvents (e.g., DMSO-d₆) to analyze organic ligand integrity. Cross-referencing data from these methods minimizes misinterpretation risks .

Q. How do thermodynamic properties of this compound influence its applicability in catalytic studies?

The compound’s thermal stability (decomposition onset ~180°C) and solubility profile (insoluble in water, soluble in polar aprotic solvents) dictate its use in high-temperature catalysis or as a precursor for silver nanoparticles. Differential scanning calorimetry (DSC) can identify phase transitions critical for reaction design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?

Discrepancies often arise from variability in microbial strains, solvent systems, or nanoparticle synthesis conditions. A systematic approach includes:

  • Standardized MIC assays (e.g., CLSI guidelines) with controlled Ag⁺ ion release rates.
  • Meta-analysis of existing data to identify confounding variables (e.g., pH, light exposure).
  • Comparative kinetic studies using time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Q. What experimental designs are optimal for probing the mechanistic role of this compound in nanoparticle formation?

Use a factorial design to isolate variables:

  • Reducing agents : Compare ascorbic acid, NaBH₄, or photochemical reduction.
  • Stabilizers : Assess the impact of polyvinylpyrrolidone (PVP) vs. citrate.
  • In-situ monitoring : Employ UV-Vis spectroscopy to track plasmon resonance peaks (λ = 400–450 nm) during nucleation .

Q. How can kinetic instability of this compound in aqueous environments be mitigated for biomedical applications?

Strategies include:

  • Encapsulation in lipid bilayers or polymeric matrices (e.g., PLGA) to slow hydrolysis.
  • Coordination chemistry modifications : Introduce chelating agents (e.g., EDTA) to stabilize Ag⁺ ions.
  • Real-time stability testing using dynamic light scattering (DLS) to monitor aggregation kinetics .

Q. What methodologies best address conflicting data on this compound’s cytotoxicity in mammalian cell lines?

Address variability via:

  • Dose-response normalization to cellular protein content or ATP levels.
  • Comparative transcriptomics to identify cell-type-specific pathways (e.g., oxidative stress vs. DNA damage).
  • Standardized cytotoxicity assays (e.g., MTT, LDH) with strict controls for nanoparticle sedimentation .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze heterogeneous datasets from this compound bioactivity studies?

Employ mixed-effects models to account for batch variability and non-normal distributions. Use principal component analysis (PCA) to disentangle correlated variables (e.g., particle size vs. Ag⁺ release rate). Report confidence intervals and effect sizes to contextualize significance .

Q. What are best practices for validating this compound’s role in hybrid material synthesis?

Combine cross-sectional SEM/TEM imaging with energy-dispersive X-ray spectroscopy (EDS) to confirm elemental distribution. For hybrid composites (e.g., Ag-icosanoate/graphene oxide), use Raman spectroscopy to assess interfacial interactions (e.g., D/G band shifts) .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Apply density functional theory (DFT) to simulate binding energies between Ag⁺ and carboxylate groups. Molecular dynamics (MD) simulations can predict solvent-mediated stability. Validate models with experimental spectroscopic data (e.g., FTIR, XRD) .

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